molecular formula C8H10N2 B076285 1,2,3,4-Tetrahydro-1,6-naphthyridine CAS No. 13623-84-2

1,2,3,4-Tetrahydro-1,6-naphthyridine

Cat. No. B076285
CAS RN: 13623-84-2
M. Wt: 134.18 g/mol
InChI Key: ARCSZHIPWBDSGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-1,6-naphthyridine involves multiple steps, starting from simpler precursors such as 2-methylpyrazine. A notable method includes a six-step reaction process encompassing condensation, elimination, addition, and protection/removal of amino groups, yielding a total yield of 47.3% (Teng Da-wei, 2010). Another approach utilizes cobalt-catalyzed [2 + 2 + 2] cyclizations under microwave-promotion to efficiently synthesize 5,6,7,8-tetrahydro-1,6-naphthyridines, showcasing the adaptability in synthesizing these compounds (Ya Zhou, John A Porco, John K Snyder, 2007).

Molecular Structure Analysis

The molecular structure of 1,2,3,4-tetrahydro-1,6-naphthyridine and its derivatives has been confirmed through various analytical techniques, including 1H-NMR, 13C-NMR, elemental analysis, and mass spectrometry. These techniques ensure the accurate determination of the compound's structure and the success of the synthetic methods employed.

Chemical Reactions and Properties

1,2,3,4-Tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including condensation with amines, cycloaddition reactions, and heteroannulation processes. For instance, a novel four-component strategy led to the efficient synthesis of unprecedented dipyrazolo-fused 2,6-naphthyridines, demonstrating the compound's versatility in forming tetra-heterocyclic scaffolds (Wei-Qiang Fan et al., 2013).

Physical Properties Analysis

The physical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine derivatives vary widely depending on the substituents and the synthetic route used. These properties include solubility in various solvents, melting points, and crystalline forms, which are crucial for their application in different fields of research and industry.

Chemical Properties Analysis

The chemical properties of 1,2,3,4-tetrahydro-1,6-naphthyridine are influenced by its naphthyridine core and the tetrahydro moiety. This structure imparts reactivity towards nucleophiles, electrophiles, and the ability to participate in cycloaddition reactions. The compound's versatility is further demonstrated by its reactivity in tandem synthesis approaches, enabling the regioselective synthesis of highly functionalized derivatives (A. Verma et al., 2013).

Scientific Research Applications

1. Anticancer Properties

  • Summary of Application: 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine, have been found to have a variety of pharmacological applications, including anticancer properties . They have been studied for their effects on different cancer cell lines .

2. Anti-HIV Properties

  • Summary of Application: 1,6-Naphthyridines have been found to have anti-HIV properties .

3. Anti-Microbial Properties

  • Summary of Application: 1,6-Naphthyridines have been found to have anti-microbial properties .

4. Analgesic Properties

  • Summary of Application: 1,6-Naphthyridines, including 1,2,3,4-Tetrahydro-1,6-naphthyridine, have been found to have analgesic properties .

5. Anti-Inflammatory Properties

  • Summary of Application: 1,6-Naphthyridines have been found to have anti-inflammatory properties .

6. Anti-Oxidant Properties

  • Summary of Application: 1,6-Naphthyridines have been found to have anti-oxidant properties .

7. Catalytic Activity Enhancement

  • Summary of Application: 1,2,3,4-Tetrahydro-1,6-naphthyridine is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation .

8. Synthesis of Biologically Active Carbazole Alkaloids

  • Summary of Application: 1,2,3,4-Tetrahydro-1,6-naphthyridine may be used in the synthesis of biologically active carbazole alkaloids .

Safety And Hazards

The safety information available indicates that 1,2,3,4-Tetrahydro-1,6-naphthyridine is classified under GHS07. The hazard statements include warnings about potential harm if swallowed or if it comes into contact with the eyes .

Future Directions

The future directions for 1,2,3,4-Tetrahydro-1,6-naphthyridine are likely to involve further exploration of its synthesis, reactivity, and applications. Given its pharmacological activity, there is potential for its use in the development of new drugs and treatments .

properties

IUPAC Name

1,2,3,4-tetrahydro-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h3,5-6,10H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCSZHIPWBDSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20475913
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydro-1,6-naphthyridine

CAS RN

13623-84-2
Record name 1,2,3,4-Tetrahydro-1,6-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-TETRAHYDRO-1,6-NAPHTHYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20475913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
P Das, S Ray, R Saha, C Mukhopadhyay - ChemistrySelect, 2020 - Wiley Online Library
Molecular architectures possessing the combination of heteroaromatic and saturated N‐heterocycles are of great importance because of their higher solubility in the gastrointestinal …
Y KOBAYASHI, I KUMADAKI… - Chemical and …, 1976 - jstage.jst.go.jp
–-----: 0.01 N NaOH in MeOH rotation of C–N bond by the presence of the tetrahydropyridine ring. In other words, the lone-pair electrons of the nitrogen atom at 1-position were …
Number of citations: 4 www.jstage.jst.go.jp
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
A new synthetic process is described for building up the pyridine ring by the utilization of an active methyl group and a carboxyl adjacent to it in the pyridine ring. The reaction of ethyl 2-…
Number of citations: 36 www.jstage.jst.go.jp
HD Showalter - 2006 - deepblue.lib.umich.edu
Short pathways are described for the synthesis of a representative example of each of the 7,8‐dihydro‐and 1,2,3,4‐tetrahydro‐1,6‐naphthyridine‐5(6 H )‐one ring systems from simple …
Number of citations: 14 deepblue.lib.umich.edu
D Gómez de Andérez, JR Helliwell… - … Section C: Crystal …, 1992 - scripts.iucr.org
(IUCr) Structure of 7-amino-5-bromo-4-methyl-2-oxo-1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile monohydrate Acta Crystallographica Section C Crystal Structure …
Number of citations: 12 scripts.iucr.org
池川信夫 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
A new synthetic process is described for building up the pyridine ring by the utilization of an active methyl group and a carboxyl adjacent to it in the pyridine ring. The reaction of ethyl 2-…
Number of citations: 3 jlc.jst.go.jp
BM Ferrier, N Campbell - Proceedings of the Royal Society of …, 1960 - cambridge.org
The synthesis of 1, 2, 3, 4-tetrahydro-1, 6-naphthyridine and 1, 6-naphthyridine is described and the ultra-violet spectra of these and related substances are discussed. …
Number of citations: 1 www.cambridge.org
N Ikekawa - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
Catalytic hydrogenation over palladium of 3-methyl-2, 7-naphthyridine gave 88% of 5, 6, 7, 8-tetrahydro compound and 12% of 1, 2, 3, 4-tetrahydro compound, that of 1, 6-naphthyridine …
Number of citations: 11 www.jstage.jst.go.jp
M Chioua, M Pérez… - Mini Reviews in …, 2015 - ingentaconnect.com
This paper describes our preliminary results on the ADMET, synthesis, biochemical evaluation, and molecular modeling of racemic HuperTacrines (HT), new hybrids resulting from the …
Number of citations: 15 www.ingentaconnect.com
VP Litvinov - Advances in Heterocyclic Chemistry, 2006 - Elsevier
Publisher Summary This chapter reviews the analysis made of the synthesis and properties of six isomeric heterocyclic systems containing two fused pyridine rings with different mutual …
Number of citations: 119 www.sciencedirect.com

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